Tris-Acetate SDS-PAGE Resolves IgG Monoclonal Antibodies with Sharper Bands and Accurate Molecular Weight vs. Tris-Glycine
In a direct comparison of SDS-PAGE systems for monoclonal antibody analysis, a modified Tris-acetate system provided sharper bands, more accurate molecular weight determination, and higher resolution than the traditional Tris-glycine Laemmli system [1]. The Tris-acetate system operates at a significantly lower pH during electrophoresis (approximately pH 8.1 vs. pH 9.5 for Tris-glycine), reducing gel-induced protein modifications [2].
| Evidence Dimension | Band resolution and molecular weight accuracy for IgG1/IgG2 monoclonal antibodies |
|---|---|
| Target Compound Data | Sharp single band for IgG2; accurate molecular weight determination; results closely matched Capillary Gel Electrophoresis (CE-SDS) reference method [1]. |
| Comparator Or Baseline | Tris-glycine SDS-PAGE system (Laemmli buffer) produced smearing of IgG2 bands and inaccurate molecular weight estimation [1]. |
| Quantified Difference | Tris-acetate yielded a single sharp band for IgG2, compared to smearing in Tris-glycine; operating pH was ~1.4 units lower (pH 8.1 vs. pH 9.5) [2]. |
| Conditions | 6–20% gradient SDS-PAGE gel; IgG1 and IgG2 monoclonal antibodies; comparison with CE-SDS as orthogonal reference method [1]. |
Why This Matters
This provides empirical justification for selecting Tris-acetate systems over Tris-glycine for the quality control and biosimilarity assessment of therapeutic monoclonal antibodies.
- [1] Sonboli, R., Najafi, Z., Zarezadeh, N., Yazdani, M., & Behrouz, H. (2021). Improving SDS-PAGE method for monoclonal antibodies: The advantages of Tris-Acetate over Tris-Glycine SDS-PAGE system and comparison with CE-SDS method. Protein Expression and Purification, 182, 105837. View Source
- [2] G-Biosciences. (n.d.). Tris-Acetate/SDS Running Buffer [20X]. Product Technical Datasheet. View Source
